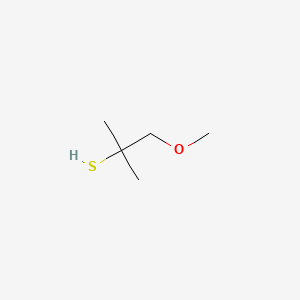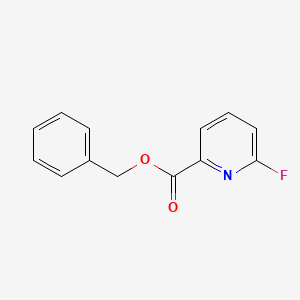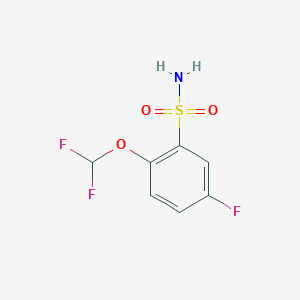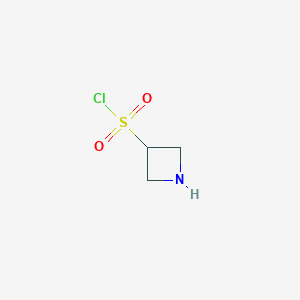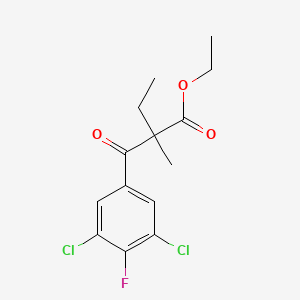
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is an organic compound with a complex structure, characterized by the presence of dichloro, fluorobenzoyl, and ethyl ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,5-dichloro-4-fluorobenzoyl chloride with ethyl 2-methylbutanoate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-4-fluorobenzoyl chloride
- 3,5-Dichloro-4-fluorobenzoyl fluoride
- Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylpropanoate
Uniqueness
Ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H15Cl2FO3 |
|---|---|
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
ethyl 2-(3,5-dichloro-4-fluorobenzoyl)-2-methylbutanoate |
InChI |
InChI=1S/C14H15Cl2FO3/c1-4-14(3,13(19)20-5-2)12(18)8-6-9(15)11(17)10(16)7-8/h6-7H,4-5H2,1-3H3 |
Clé InChI |
BAYWMAJXXFAIBW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)C1=CC(=C(C(=C1)Cl)F)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)

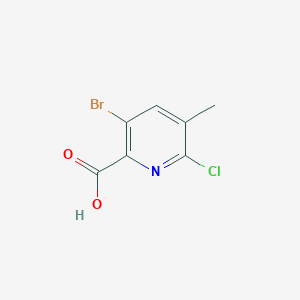
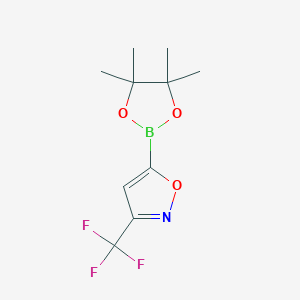
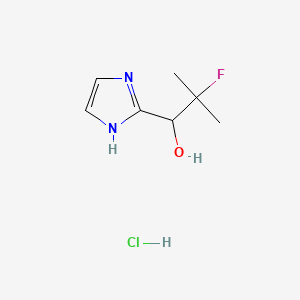
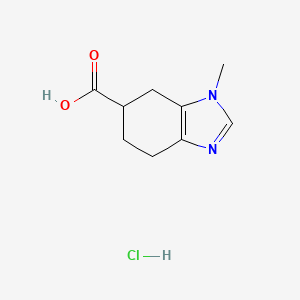
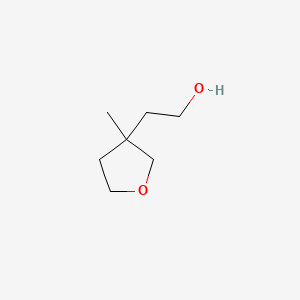

![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
